5-((2-chloro-6-fluorobenzyl)thio)-1-ethyl-6-(2-methoxybenzyl)-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one
Description
This compound belongs to the pyrazolo[4,3-d]pyrimidin-7(6H)-one family, a class of nitrogen-containing heterocycles with demonstrated pharmacological relevance. Its structure features:
- Core: A pyrazolo[4,3-d]pyrimidin-7(6H)-one scaffold, which provides a planar aromatic system conducive to interactions with biological targets such as kinases or phosphodiesterases.
- Position 1: An ethyl group, enhancing lipophilicity and metabolic stability. Position 6: A 2-methoxybenzyl moiety, contributing to π-π stacking and modulating solubility. Position 3: A methyl group, providing steric stabilization.
Properties
IUPAC Name |
5-[(2-chloro-6-fluorophenyl)methylsulfanyl]-1-ethyl-6-[(2-methoxyphenyl)methyl]-3-methylpyrazolo[4,3-d]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClFN4O2S/c1-4-29-21-20(14(2)27-29)26-23(32-13-16-17(24)9-7-10-18(16)25)28(22(21)30)12-15-8-5-6-11-19(15)31-3/h5-11H,4,12-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRQFAKONORNXQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=N1)C)N=C(N(C2=O)CC3=CC=CC=C3OC)SCC4=C(C=CC=C4Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClFN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((2-chloro-6-fluorobenzyl)thio)-1-ethyl-6-(2-methoxybenzyl)-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one involves multiple steps, starting with the preparation of key intermediates such as 2-chloro-6-fluorobenzyl chloride and 2-methoxybenzyl chloride. These intermediates undergo nucleophilic substitution reactions with thiol and amine groups to form the desired compound. The reaction conditions typically involve the use of polar aprotic solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the final product meets stringent quality standards.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The 2-chloro-6-fluorobenzyl and 3-methyl substituents enable nucleophilic substitution under controlled conditions.
| Reaction Type | Conditions | Outcome | Reference |
|---|---|---|---|
| Chloro displacement | K₂CO₃, DMF, 25°C, 8 h | Replacement of Cl with amines/thiols, yielding derivatives with altered bioactivity | |
| Fluoro displacement | CuI, DIPEA, DMSO, 100°C, 12 h | Fluorine substitution with alkoxy groups or aryl rings |
-
Example : Reaction with piperidine in DMF replaces the chloro group, forming a secondary amine derivative.
-
Mechanism : SNAr (nucleophilic aromatic substitution) facilitated by electron-withdrawing groups (e.g., F, CF₃) .
Oxidation of Thioether to Sulfone/Sulfoxide
The thioether (-S-) group undergoes oxidation to sulfone or sulfoxide, enhancing polarity and metabolic stability.
| Oxidizing Agent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| mCPBA | CH₂Cl₂, 0°C → RT, 2 h | Sulfoxide (R-SO-R) | 85% | |
| H₂O₂, AcOH | 60°C, 6 h | Sulfone (R-SO₂-R) | 72% |
Alkylation/Acylation of Pyrazole Nitrogen
The 1-ethyl and 6-(2-methoxybenzyl) groups undergo further alkylation or acylation at the pyrazole nitrogen.
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Acetyl chloride | Pyridine, reflux, 2 h | N-acetylated derivative | 90% | |
| Benzyl bromide | K₂CO₃, DMF, 80°C, 4 h | N-benzylated analog | 78% |
Cyclization and Ring-Opening Reactions
The pyrazolo[4,3-d]pyrimidinone core participates in cyclization to form fused heterocycles.
Cross-Coupling Reactions
Palladium-catalyzed couplings modify the aromatic substituents.
Hydrolysis and Esterification
The ethyl ester and methoxybenzyl groups undergo hydrolysis or transesterification.
| Reaction Type | Conditions | Outcome | Reference |
|---|---|---|---|
| Acid hydrolysis | HCl (6M), THF, 60°C, 12 h | Carboxylic acid derivative | |
| Enzymatic hydrolysis | Lipase, pH 7.4, 37°C | Chiral resolution of racemic mixtures |
Photochemical Reactions
UV-induced reactions modify the thioether and pyrimidine moieties.
| Reaction Type | Conditions | Outcome | Reference |
|---|---|---|---|
| UV irradiation | 254 nm, CH₃CN, 6 h | Formation of sulfenamide via radical intermediates |
Scientific Research Applications
Antiviral Activity
Research indicates that derivatives of this compound exhibit significant antiviral properties, particularly against HIV-1. A study highlighted that compounds similar to 5-((2-chloro-6-fluorobenzyl)thio)-1-ethyl-6-(2-methoxybenzyl)-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one showed picomolar activity against wild-type HIV-1 strains. The presence of the 2-chloro-6-fluoro substitution was crucial for enhancing antiviral efficacy, making it a candidate for further development in HIV therapies .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activities. Studies have shown that pyrazolo[4,3-d]pyrimidine derivatives can exhibit broad-spectrum antimicrobial effects. The thioether linkage in the structure is believed to enhance these properties by improving the interaction with microbial targets .
Anti-inflammatory Effects
Recent studies have explored the anti-inflammatory potential of similar pyrazolo compounds. The introduction of various substituents has been shown to modulate their anti-inflammatory activity significantly. For instance, certain derivatives demonstrated effective inhibition of pro-inflammatory cytokines in vitro, indicating potential applications in treating inflammatory diseases .
Synthetic Methodologies
The synthesis of this compound typically involves multi-step reactions including:
- Formation of the Pyrazolo[4,3-d]pyrimidine Core : This is achieved through cyclization reactions involving hydrazine derivatives and appropriate carbonyl compounds.
- Substitution Reactions : The introduction of the thioether group and other substituents is accomplished through nucleophilic substitution methods.
- Purification and Characterization : Final products are purified using techniques such as recrystallization or chromatography and characterized using NMR and mass spectrometry to confirm their structure.
Case Studies
Mechanism of Action
The mechanism of action of 5-((2-chloro-6-fluorobenzyl)thio)-1-ethyl-6-(2-methoxybenzyl)-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Research Implications and Gaps
- Activity Prediction : The target compound’s combination of sulfur, halogens, and methoxy groups may synergize for kinase inhibition, but empirical validation is needed.
- Synthetic Challenges : Steric hindrance from the 2-methoxybenzyl group may require tailored reaction conditions, as seen in ’s triazolo derivatives .
- Comparative Data Limitations : Direct pharmacological data (e.g., IC50, solubility) for the target compound are absent in the provided evidence, necessitating further experimental studies.
Biological Activity
The compound 5-((2-chloro-6-fluorobenzyl)thio)-1-ethyl-6-(2-methoxybenzyl)-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one belongs to a class of pyrazolo-pyrimidine derivatives, which have garnered attention due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Antimicrobial Activity
Recent studies have indicated that pyrazolo-pyrimidine derivatives exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentration (MIC) values for these compounds often range from 0.125 to 8 μg/mL, demonstrating their potential as antibacterial agents .
| Compound Type | MIC (μg/mL) | Target Organisms |
|---|---|---|
| Pyrazolo-pyrimidine Derivatives | 0.125 - 8 | Staphylococcus aureus, E. coli |
Anti-inflammatory Activity
The compound's anti-inflammatory properties are noteworthy. Similar derivatives have been reported to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is associated with inflammatory processes. For example, certain pyrazolo-pyrimidines showed IC50 values of approximately 0.04 μmol against COX-2, comparable to established anti-inflammatory drugs like celecoxib .
| Compound Type | IC50 (μmol) | Target Enzyme |
|---|---|---|
| Pyrazolo-pyrimidine Derivatives | 0.04 | COX-2 |
Anticancer Activity
Emerging research suggests that pyrazolo-pyrimidine derivatives may possess anticancer properties. In vitro studies have demonstrated that these compounds can induce apoptosis in cancer cell lines through various mechanisms, including the inhibition of specific kinases involved in cell proliferation . The structure of the compound plays a crucial role in its efficacy against cancer cells.
Structure-Activity Relationship (SAR)
The biological activity of pyrazolo-pyrimidine derivatives is highly influenced by their chemical structure. Modifications at specific positions on the pyrazole and pyrimidine rings can enhance or diminish activity:
- Substituents on the Benzyl Group : The presence of electron-withdrawing groups (like Cl and F) has been shown to improve antimicrobial potency.
- Alkyl Chain Length : Variations in the length of alkyl chains attached to the nitrogen atoms can significantly affect biological activity.
- Methoxy Substitution : The introduction of methoxy groups has been associated with enhanced anti-inflammatory effects.
Case Study 1: Antibacterial Efficacy
A study evaluated a series of pyrazolo-pyrimidine derivatives for their antibacterial activity against MRSA and E. coli. The compound similar to our target exhibited an MIC of 0.68 μM against MRSA, outperforming traditional antibiotics like vancomycin .
Case Study 2: Anti-inflammatory Effects
In another study focusing on inflammatory models in rats, a related pyrazolo-pyrimidine demonstrated significant reduction in paw edema comparable to indomethacin, indicating its potential as an anti-inflammatory agent .
Q & A
Basic: What synthetic routes are recommended for constructing the pyrazolo[4,3-d]pyrimidin-7(6H)-one core of this compound?
Methodological Answer:
The pyrazolo-pyrimidine core can be synthesized via cyclization reactions using sulfur and nitrogen sources. For example:
Thiadiazole Ring Formation : Start with precursors like 5-bromo-6-alkyl-pyrimidin-2,4(1H,3H)-diones, and perform bromination followed by condensation with dithizone under phosphoryl chloride (POCl₃) catalysis .
Pyrazole-Pyrimidine Fusion : Use a multi-step approach involving:
- Alkylation of pyrimidine intermediates with chloro/fluoro-benzyl thiols.
- Cyclization under acidic or thermal conditions to form the fused pyrazolo-pyrimidine system, as seen in analogous fluorobenzamide derivatives .
Basic: How can researchers confirm the structural identity of this compound?
Methodological Answer:
- X-ray Crystallography : Resolve the crystal structure to confirm stereochemistry and substituent positions, as demonstrated for triazolo-pyrimidinone analogs .
- Spectroscopic Techniques :
- HPLC-MS : Verify purity (>98%) and molecular ion peaks (e.g., [M+H]+ at m/z ~550–600) .
Advanced: How can reaction conditions be optimized to improve yield during the introduction of the 2-chloro-6-fluorobenzylthio group?
Methodological Answer:
- Design of Experiments (DoE) : Use factorial designs to test variables:
- Real-Time Monitoring : Employ in-situ FTIR or Raman spectroscopy to track thiolate intermediate formation and adjust conditions dynamically .
Advanced: What strategies mitigate contradictions in biological activity data for this compound?
Methodological Answer:
- Dose-Response Curves : Replicate assays across multiple cell lines (e.g., HEK293, HepG2) to identify cell-type-specific effects.
- Metabolic Stability Testing : Use liver microsomes to assess if discrepancies arise from differential CYP450 metabolism .
- Target Validation : Apply CRISPR/Cas9 knockout models to confirm on-target vs. off-target effects (e.g., kinase inhibition vs. epigenetic modulation) .
Advanced: How can computational methods guide the design of analogs with improved pharmacokinetic properties?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Model interactions with cytochrome P450 enzymes (e.g., CYP3A4) to predict metabolic hotspots (e.g., methoxybenzyl oxidation) .
- QSAR Modeling : Corrogate substituent effects (e.g., chloro vs. fluoro at position 2) with logP and solubility data from HPLC-derived hydrophobicity indices .
- Docking Studies : Map binding poses to target proteins (e.g., kinases) using crystal structures of related pyrazolo-pyrimidine inhibitors .
Basic: What analytical techniques are critical for assessing purity and stability?
Methodological Answer:
- HPLC-DAD/ELSD : Quantify impurities (<0.5%) using C18 columns (gradient: 10–90% acetonitrile/0.1% TFA).
- Forced Degradation Studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13) to identify degradation products .
- Karl Fischer Titration : Monitor water content (<0.2%) to prevent hydrolysis of the thioether group .
Advanced: How can researchers evaluate the compound’s environmental impact during disposal?
Methodological Answer:
- Ecotoxicity Assays : Test acute toxicity in Daphnia magna (LC₅₀) and algae (growth inhibition) using OECD guidelines .
- Photodegradation Studies : Expose to UV light (λ = 254 nm) in aqueous solutions and analyze breakdown products via LC-MS/MS .
- Soil Sorption Experiments : Measure logK₀c values to assess mobility and potential groundwater contamination .
Advanced: What mechanistic studies are recommended to elucidate its mode of action?
Methodological Answer:
- Kinase Profiling : Screen against a panel of 100+ kinases (e.g., Eurofins KinaseProfiler) to identify primary targets.
- Cellular Thermal Shift Assay (CETSA) : Confirm target engagement by monitoring protein thermal stability shifts in cell lysates .
- RNA-Seq : Compare transcriptomic profiles of treated vs. untreated cells to uncover downstream pathways (e.g., apoptosis, DNA repair) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
